1-(Chloromethyl)-4-prop-1-en-2-ylbenzene
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Overview
Description
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chloromethyl group and a prop-1-en-2-yl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-prop-1-en-2-ylbenzene typically involves the chloromethylation of 4-prop-1-en-2-ylbenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the benzene ring .
Industrial production methods often involve similar chloromethylation reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-prop-1-en-2-ylbenzene involves its reactivity due to the presence of the chloromethyl and prop-1-en-2-yl groups. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the prop-1-en-2-yl group can participate in various addition and oxidation reactions. These reactive sites make the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene can be compared with similar compounds such as:
1-(Chloromethyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a prop-1-en-2-yl group.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a prop-1-en-2-yl group.
1-(Chloromethyl)-4-isopropylbenzene: Features an isopropyl group instead of a prop-1-en-2-yl group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C10H11Cl |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(chloromethyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6H,1,7H2,2H3 |
InChI Key |
ZMSZCUFHPKUFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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